Hoipin-8
Overview
Description
HOIPIN-8 is a potent inhibitor of the linear ubiquitin chain assembly complex (LUBAC). It is a derivative of HOIPIN-1, with significantly enhanced potency. This compound exhibits a 255-fold increase in petit-LUBAC inhibition and is 10-fold and 4-fold more effective in inhibiting LUBAC- and TNF-α-mediated NF-κB activation, respectively, compared to HOIPIN-1 .
Preparation Methods
The preparation of HOIPIN-8 involves the synthesis of the HOIP RING2-LDD –HOIPIN conjugate. This is achieved by mixing HOIP RING2-LDD (400 μM) and HOIPIN-1 (520 μM) or this compound (520 μM) in 10 mM Tris-HCl buffer (pH 8.0) containing 50 mM NaCl, and incubating the mixture at 4°C overnight . Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
HOIPIN-8 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on LUBAC. It selectively suppresses the linear ubiquitin level and inhibits the RING-HECT-hybrid reaction in HOIP by modifying the active Cys885. Common reagents used in these reactions include TNF-α, IL-1β, and poly(I:C) . The major products formed from these reactions are the inhibited forms of LUBAC and reduced NF-κB activation .
Scientific Research Applications
HOIPIN-8 has a wide range of scientific research applications. It is used extensively in the study of inflammatory and immune diseases due to its potent inhibition of LUBAC. This compound has been shown to effectively induce cell death in activated B cell-like diffuse large B cell lymphoma cells and alleviate imiquimod-induced psoriasis in model mice . Additionally, it is used in research to understand the molecular and cellular bases of LUBAC inhibition and its potential therapeutic uses .
Mechanism of Action
HOIPIN-8 exerts its effects by inhibiting the linear ubiquitin chain assembly complex (LUBAC). It modifies the active Cys885 in the RING-HECT-hybrid reaction of HOIP, and residues in the C-terminal LDD domain, such as Arg935 and Asp936, facilitate the binding of this compound to LUBAC . This inhibition down-regulates the proinflammatory cytokine-induced canonical NF-κB pathway and various pathogen-associated molecular pattern-induced antiviral pathways .
Comparison with Similar Compounds
HOIPIN-8 is compared with its precursor, HOIPIN-1. While both compounds inhibit LUBAC, this compound is significantly more potent. This compound exhibits a 255-fold increase in petit-LUBAC inhibition and is 10-fold and 4-fold more effective in inhibiting LUBAC- and TNF-α-mediated NF-κB activation, respectively, compared to HOIPIN-1 . This enhanced potency makes this compound a more promising tool for studying LUBAC’s cellular functions and potential therapeutic uses .
Biological Activity
HOIPIN-8 is a small molecule inhibitor specifically targeting the linear ubiquitin chain assembly complex (LUBAC), which plays a crucial role in various cellular processes, including inflammation, immune responses, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound inhibits the activity of HOIP (HOIL-1 interacting protein), a component of LUBAC, leading to the suppression of linear ubiquitination. This inhibition affects several signaling pathways, particularly those involving NF-κB, which is pivotal in regulating inflammation and cell survival.
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Inhibition of NF-κB Activation :
- This compound has been shown to significantly reduce NF-κB activation in various cancer cell lines. For instance, in A431 cells treated with EGF, this compound inhibited the phosphorylation of IκBα and p65, key components in the NF-κB signaling pathway .
- The compound also down-regulated the expression of pro-inflammatory cytokines such as IL-6 and IL-8 induced by EGF .
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Impact on Cancer Cell Proliferation :
- Studies indicate that this compound effectively inhibits cell proliferation and clonogenicity across multiple cancer types. In A431, MCF-7, and MDA-MB-231 cell lines, treatment with this compound led to a marked decrease in cell growth and induced apoptosis .
- In hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B), this compound demonstrated an IC50 value ranging from 70–100 µM for proliferation inhibition, with significant effects observed at lower concentrations .
Case Studies
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Neurodegenerative Diseases :
- In a study examining TDP-43 aggregation associated with neurodegeneration, this compound treatment reduced the cytoplasmic aggregation of truncated TDP-43 mutants in Neuro2a cells. This suggests that inhibition of LUBAC activity by this compound may ameliorate neuroinflammatory responses linked to TDP-43 pathology .
- Tumorigenesis :
- HCC Progression :
Data Tables
Cell Line | IC50 (µM) | Effect on Proliferation | Effect on Apoptosis |
---|---|---|---|
A431 | ~50 | Significant inhibition | Increased |
MCF-7 | ~40 | Significant inhibition | Increased |
MDA-MB-231 | ~60 | Significant inhibition | Increased |
HepG2 | 70–100 | Significant inhibition | Enhanced with TNF-α |
Hep3B | 70–100 | Significant inhibition | Enhanced with TNF-α |
Properties
Molecular Formula |
C23H15F2N4NaO3 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
sodium;2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+; |
InChI Key |
DLJPWYFLGYVMKV-WGCWOXMQSA-M |
SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HOIPIN-8; HOIPIN 8; HOIPIN8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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